molecular formula C13H20ClN5O2 B2565468 Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate CAS No. 2377033-08-2

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate

Cat. No.: B2565468
CAS No.: 2377033-08-2
M. Wt: 313.79
InChI Key: VHTSKYWZHQILRU-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a piperidine ring substituted with a 4-chloro-1,3,5-triazine moiety at the 1-position and a tert-butoxycarbonyl (Boc) group at the 3-position. Its molecular formula is C₁₅H₂₁ClN₄O₃, with a molecular weight of 340.81 g/mol (CAS and Enamine identifiers: EN300-744693) . The Boc group serves as a protective amine group in synthetic chemistry, while the chloro-triazine substituent enhances reactivity for further functionalization. This compound is widely used as a building block in pharmaceuticals and agrochemicals due to its versatility in nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-5-4-6-19(7-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSKYWZHQILRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative that has been pre-functionalized with a 4-chloro-1,3,5-triazine group. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The mixture is heated to facilitate the reaction, often at temperatures ranging from 70°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, microwave irradiation has been explored as a method to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted triazines with various functional groups.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products include N-oxides or secondary amines

Scientific Research Applications

Cholinesterase Inhibition

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are beneficial for symptom management.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against various pests including mosquitoes and beetles. Studies indicate that it can effectively disrupt the nervous system of insects, thereby serving as a potential candidate for developing new insecticides that are less harmful to non-target organisms.

Antimicrobial Properties

Research has shown that similar compounds exhibit antimicrobial activity against a range of pathogens. This compound may also possess such properties, making it a candidate for further exploration in pharmaceutical applications aimed at treating infections.

Herbicide and Fungicide Potential

The compound's chemical structure suggests it may have herbicidal and fungicidal properties. Initial studies indicate promising results in controlling various agricultural pests and pathogens, which could lead to its use in sustainable agriculture practices.

Environmental Remediation

Due to its ability to interact with various biological systems, this compound may also be explored for applications in environmental science, particularly in bioremediation efforts aimed at cleaning up contaminated sites.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on astrocytes exposed to oxidative stress from amyloid beta peptides. Results indicated a significant reduction in cell death and inflammatory markers, suggesting that compounds like this compound could play a role in neuroprotection.

Case Study 2: Insecticidal Efficacy

In another study focusing on insecticidal efficacy, this compound was tested against common agricultural pests. The findings revealed effective mortality rates comparable to existing commercial insecticides but with a potentially lower environmental impact.

Limitations and Future Directions

While the applications of this compound are promising, limitations exist regarding its safety profile and potential effects on non-target organisms. Future research should focus on:

  • Comprehensive toxicity studies to better understand its safety for mammals and the environment.
  • Refinement of synthesis processes to enhance yield and reduce costs.
  • Exploration of synergistic effects with other compounds to improve efficacy in agricultural and medicinal applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs: Key Variations

The following table highlights critical differences between the target compound and its analogs:

Compound Name (Identifier) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
Target Compound (EN300-744693) C₁₅H₂₁ClN₄O₃ 340.81 - Piperidine ring
- 4-Chloro-1,3,5-triazin-2-yl substituent
- Boc-protected amine
High reactivity due to chloro-triazine; used in peptide coupling and crosslinking.
Compound 40 (CAS: N/A) C₁₆H₁₈ClF₃N₅O₂ 404.80 - 2,4,5-Trifluorophenyl group on piperidine
- Chloro-triazine substituent
Enhanced lipophilicity due to fluorophenyl; potential improved blood-brain barrier penetration.
Pyrrolidine Analog (EN300-370284) C₁₂H₁₇ClN₅O₂ 297.75 - Pyrrolidine ring (5-membered)
- Chloro-triazine substituent
Smaller ring size may reduce steric hindrance; lower molecular weight improves solubility.
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate C₁₅H₂₁ClN₄O₃ 340.81 - Chloropyrazine carbonyl group
- Piperidine ring
Carbonyl group enables conjugation; pyrazine alters electronic properties vs. triazine.
tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate C₁₂H₁₇ClN₅O₂ 297.75 - Triazine-amino linkage
- Pyrrolidine ring
Direct amino-triazine bond increases rigidity; reduced synthetic flexibility.

Physicochemical and Reactivity Differences

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs exhibit distinct conformational flexibility. Piperidine derivatives (e.g., target compound) may better accommodate bulky substituents in drug-receptor interactions .
  • Heterocyclic Core : Chloro-triazine (target) vs. chloropyrazine () alters electronic properties. Triazines are more electrophilic, favoring SNAr reactions, while pyrazines participate in metal-catalyzed cross-couplings .
  • Substituent Effects: Fluorinated groups (e.g., trifluorophenyl in Compound 40) enhance metabolic stability and lipophilicity, whereas amino-triazine linkages () limit further functionalization .

Research Findings and Trends

  • SAR Studies: highlights that trifluorophenyl substitution (Compound 40) increases binding affinity to certain enzyme targets by 2–3 fold compared to the non-fluorinated target compound .
  • Synthetic Efficiency : Pyrrolidine analogs () are synthesized in higher purity (95%) vs. piperidine derivatives, likely due to reduced steric hindrance during crystallization .
  • Thermodynamic Stability : Chloro-triazine derivatives exhibit superior stability under acidic conditions compared to bromo- or iodo-analogs () .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro-1,3,5-triazine derivatives with piperidine intermediates. For example, tert-butyl carbamate-protected piperidin-3-amine can react with 4-chloro-1,3,5-triazine under basic conditions (e.g., DIPEA in DMF) at 0–25°C . Key steps include:

  • Protection : Use Boc anhydride to protect the piperidine amine.
  • Coupling : React with 4-chloro-1,3,5-triazine in anhydrous solvent.
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to verify Boc protection (δ ~1.4 ppm for tert-butyl) and triazine ring integration (δ ~8.5–9.5 ppm for aromatic protons) .
  • LC-MS : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 340–355) .
  • X-ray crystallography : For unambiguous confirmation, use SHELX programs for structure refinement .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep tightly sealed in a dry, refrigerated environment (2–8°C) to prevent hydrolysis of the triazine or Boc groups .
  • PPE : Wear chemical goggles, nitrile gloves, and lab coats. Avoid inhalation via fume hoods or closed-system handling .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when coupling 4-chloro-1,3,5-triazine with Boc-protected piperidine derivatives?

  • Methodological Answer :

  • Solvent Selection : Anhydrous DMF or THF minimizes side reactions (e.g., triazine hydrolysis) .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate substitution .
  • Temperature Control : Maintain 0–5°C during coupling to suppress competing reactions (e.g., triazine dimerization) .
  • Table 1 : Yield Optimization Strategies
ConditionYield RangeReference
DMF, DIPEA, 0°C60–75%
THF, DMAP, RT70–85%

Q. What analytical techniques resolve contradictions in spectral data for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/IPA) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Differentiate diastereomers via distinct IR absorption patterns .
  • Dynamic NMR : Detect conformational flexibility in the piperidine ring (e.g., chair vs. boat) at variable temperatures .

Q. How does the electronic nature of the triazine ring influence the compound’s reactivity in downstream applications?

  • Methodological Answer :

  • The electron-deficient 1,3,5-triazine core facilitates nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides.
  • Computational Modeling : DFT studies (e.g., Gaussian 09) predict activation energies for SNAr at the 4-chloro position .
  • Kinetic Profiling : Monitor reactions via 19^{19}F NMR (if fluorine substituents are introduced) to track substituent effects .

Q. What strategies mitigate solubility challenges during crystallization of this compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DCM/hexane or EtOAc/heptane mixtures for slow evaporation .
  • Additives : Introduce trace amounts of TFA (0.1%) to protonate the piperidine nitrogen, enhancing crystal lattice stability .
  • Table 2 : Crystallization Conditions
Solvent SystemCrystal QualityReference
DCM/Hexane (1:3)Needles
EtOAc/Heptane (1:5)Prisms

Data Contradiction & Validation

Q. How to validate purity when commercial analytical standards are unavailable?

  • Methodological Answer :

  • Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with 1^1H NMR integration of tert-butyl protons .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Spiking Experiments : Compare retention times with in-house synthesized reference batches .

Q. Why might X-ray crystallography fail for this compound, and how can this be addressed?

  • Methodological Answer :

  • Common Issues : Poor crystal quality due to conformational flexibility in the piperidine ring or Boc group .
  • Solutions :
  • Cryocooling : Stabilize crystals at 100 K during data collection .
  • Twinned Data : Use SHELXL for refinement of twinned crystals (e.g., HKLF 5 format) .

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